molecular formula C10H14N2 B2513535 (1-Pyridin-4-ylcyclobutyl)methanamine CAS No. 1228994-71-5

(1-Pyridin-4-ylcyclobutyl)methanamine

Cat. No.: B2513535
CAS No.: 1228994-71-5
M. Wt: 162.236
InChI Key: JRVVFQVJYZOMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Pyridin-4-ylcyclobutyl)methanamine is an organic compound that features a cyclobutyl ring attached to a pyridine ring via a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Pyridin-4-ylcyclobutyl)methanamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of suitable precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.

    Introduction of the Methanamine Group:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Pyridin-4-ylcyclobutyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of (1-Pyridin-4-ylcyclobutyl)methanamine depends on its specific application:

    Molecular Targets: The compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids.

    Pathways Involved: It can modulate biochemical pathways by binding to specific sites on target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

    (1-Pyridin-3-ylcyclobutyl)methanamine: Similar structure but with the pyridine ring attached at the 3-position.

    (1-Pyridin-2-ylcyclobutyl)methanamine: Pyridine ring attached at the 2-position.

    (1-Pyridin-4-ylcyclopropyl)methanamine: Cyclopropyl ring instead of cyclobutyl.

Uniqueness:

    Structural Features: The specific attachment of the pyridine ring at the 4-position and the presence of the cyclobutyl ring confer unique steric and electronic properties.

    Reactivity: The compound’s reactivity profile is distinct due to the combination of the cyclobutyl and pyridine rings, influencing its behavior in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

(1-pyridin-4-ylcyclobutyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-8-10(4-1-5-10)9-2-6-12-7-3-9/h2-3,6-7H,1,4-5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVVFQVJYZOMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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